AZD5153 Ácido 6-Hidroxi-2-naftoico

Descripción general

Descripción

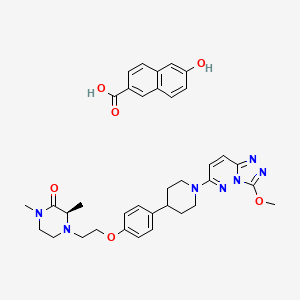

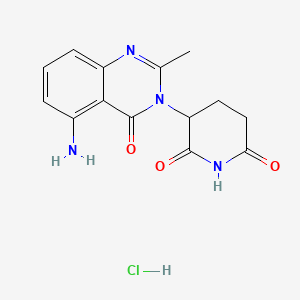

AZD5153 6-Hydroxy-2-naphthoic acid is the 6-Hydroxy-2-naphthoic acid of AZD5153 . AZD5153 is a potent, selective, and orally available BET/BRD4 bromodomain inhibitor . It disrupts BRD4 with an IC50 of 1.7 nM .

Molecular Structure Analysis

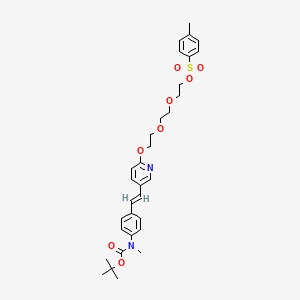

The molecular formula of AZD5153 6-Hydroxy-2-naphthoic acid is C25H33N7O3.C11H8O3 . The molecular weight is 667.75 .Chemical Reactions Analysis

AZD5153 demonstrates a remarkable enhancement in potency for the displacement of full-length BRD4 relative to BD1, with IC50 values of 5.0 nM and 1.6 μM, respectively .Aplicaciones Científicas De Investigación

Inhibidor de BRD4

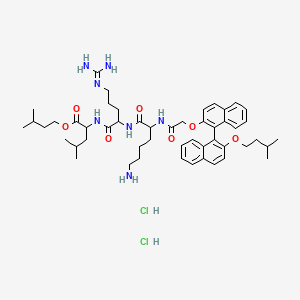

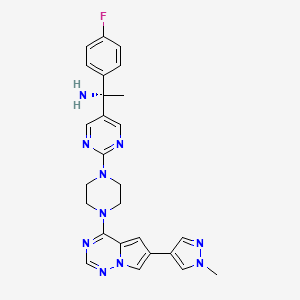

AZD5153 es un potente, selectivo y oralmente disponible BET/BRD4 inhibidor del dominio bromodominio {svg_1} {svg_2}. BRD4, un modificador de la cromatina que se encuentra frecuentemente sobreexpresado en una variedad de neoplasmas, promueve el crecimiento de las células cancerosas al activar los oncogenes a través de su interacción con las colas de histonas acetiladas de los nucleosomas {svg_3}.

Agente Anti-Hepatocarcinogénesis

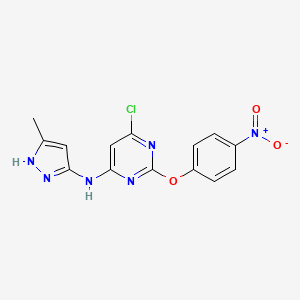

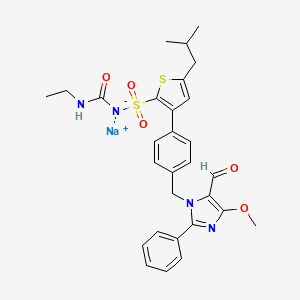

Se ha demostrado que AZD5153 suprime la hepatocarcinogénesis al alterar el paisaje cromosómico de BRD4 y modular el transcriptoma de las células de carcinoma hepatocelular (HCC) {svg_4}. Inhibe la proliferación de células HCC, la supervivencia clonogénica e induce la apoptosis en las células HCC {svg_5}.

Eficacia Anticancerígena in Vivo

In vivo, las nanoemulsiones lipídicas formuladas con AZD5153 han demostrado inhibir tanto el crecimiento de xenotrasplantes HCCLM3 ortotópicos como subcutáneos en ratones NSG {svg_6}.

Disruptor de los Objetivo Cromosómicos de BRD4

El mapeo de los objetivos cromosómicos de BRD4 mediante análisis ChIP-seq identificó la ocupación de BRD4 con los promotores, los cuerpos genéticos y los súper potenciadores de los genes de ARN mensajero y no codificante, que se interrumpieron tras el tratamiento con AZD5153 {svg_7}.

Represor de los Genes Objetivo de BRD4

El análisis RNA-seq de los ARN poliadenilados mostró que varios genes diana de BRD4 implicados en la replicación del ADN, la proliferación celular y la anti-apoptosis se reprimieron en las células HCC tratadas con AZD5153 {svg_8}.

Modulador de la Biosíntesis de NAD+

El tratamiento con AZD5153 aumentó la expresión de NAMPT, cuyo producto es la enzima limitante de la velocidad para la síntesis de NAD+ a partir de nicotinamida. Esto puede explicar por qué AZD5153 actuó en concierto con FK866, un potente inhibidor de NAMPT, para reducir la proliferación de células HCC y la supervivencia clonogénica {svg_9}.

Inhibidor de los Genes Objetivo de NSD3

AZD5153 inhibe la expresión de los genes diana de la proteína 3 del dominio SET de unión al receptor nuclear (NSD3). NSD3, a través de H3K36me2, actúa como un desregulador epigenético para facilitar la expresión de los genes que promueven la oncogénesis {svg_10}.

Potencial para Terapias Combinadas

La sobreexpresión de NAMPT por AZD5153 sugiere un potencial para terapias combinadas con inhibidores de NAMPT, como FK866, para mejorar la eficacia anticancerígena {svg_11}.

Mecanismo De Acción

Target of Action

These proteins are epigenetic readers responsible for recruiting transcriptional machinery to active chromatin by binding to acetylated lysine residues on histone tails .

Mode of Action

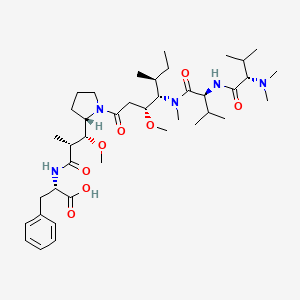

AZD5153 disrupts the activity of BRD4 with an IC50 value of 1.7 nM . It demonstrates a remarkable enhancement in potency for the displacement of full-length BRD4 relative to BD1 . This disruption leads to significant changes in the transcriptional programs of MYC, E2F, and mTOR .

Biochemical Pathways

The compound’s interaction with BRD4 affects several biochemical pathways. It markedly impacts the transcriptional programs of MYC, E2F, and mTOR . The modulation of the mTOR pathway is associated with cell line sensitivity to AZD5153 .

Pharmacokinetics

The pharmacokinetics of AZD5153 is dose-dependent, with minimal accumulation . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow it to be effectively utilized and cleared from the body.

Result of Action

AZD5153 efficiently down-regulates MYC protein levels across the cell line panel irrespective of their sensitivity to AZD5153 . It also inhibits the expression of Nuclear receptor binding SET domain protein 3 (NSD3) target genes . NSD3, via H3K36me2, acts as an epigenetic deregulator to facilitate the expression of oncogenesis-promoting genes .

Propiedades

IUPAC Name |

6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N7O3.C11H8O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23;12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h4-9,18,20H,10-17H2,1-3H3;1-6,12H,(H,13,14)/t18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZQBHXKCHECEC-GMUIIQOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1869912-40-2 | |

| Record name | 2-Naphthalenecarboxylic acid, 6-hydroxy-, compd. with (3R)-4-[2-[4-[1-(3-methoxy-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]phenoxy]ethyl]-1,3-dimethyl-2-piperazinone (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1869912-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-5153 6-hydroxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-5153 6-HYDROXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VBM99SEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine](/img/structure/B605703.png)

![N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine](/img/structure/B605705.png)